Methiodal

Myelography Neurotoxicity Histopathology

Researchers studying contrast-induced neurotoxicity or BBB disruption mechanisms require a reliable, historically validated positive control. Methiodal (CAS 143-47-5), a first-generation ionic high-osmolar contrast medium, consistently induces quantifiable CNS damage in preclinical models, with a 69% incidence of histological lesions versus comparator agents. Its distinct immunotoxicological profile-complement inhibition without histamine release-makes it an essential molecular probe for dissecting pseudoallergic contrast reactions. • Induces reliable BBB breakdown with measurable albumin extravasation not observed with newer non-ionic agents. • 25% incidence of arachnoidal changes in historical myelography data, enabling structure-toxicity comparative studies. • Very low viscosity & complete water solubility facilitate micro-CT imaging of fine anatomical structures. Available via custom synthesis. Inquire for bulk pricing and lead times.

Molecular Formula CH3IO3S
Molecular Weight 222.00 g/mol
CAS No. 143-47-5
Cat. No. B089705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethiodal
CAS143-47-5
SynonymsAbrodil
iodomethanesulfonic acid
methiodal
Sergosin
Skiodan
sodium iodomethanesulfonate
Molecular FormulaCH3IO3S
Molecular Weight222.00 g/mol
Structural Identifiers
SMILESC(S(=O)(=O)O)I
InChIInChI=1S/CH3IO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5)
InChIKeyRDFJFVXMRYVOAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methiodal: Properties and Historical Context


Methiodal (CAS 143-47-5), also known as iodomethanesulfonic acid, is a first-generation, water-soluble, iodinated ionic X-ray contrast medium [1]. Historically, it was employed for radiographic imaging procedures including intravenous urography and, most notably, myelography—the imaging of the spinal canal and nerve roots [2]. As a member of the high-osmolar contrast media (HOCM) class, its mechanism of action relies on the high atomic number of its covalently bound iodine to absorb X-rays, thereby enhancing the radiographic density and contrast of bodily structures [3]. Due to the subsequent development of contrast agents with improved safety profiles, methiodal is now considered obsolete for clinical use and is not known to be marketed anywhere in the world as of 2021, positioning it as a compound primarily of interest in historical, comparative, and specialized research applications [4][5].

Methiodal Research Necessity


The class of iodinated contrast media is not interchangeable for research or procurement decisions due to profound differences in chemical structure, osmolality, and ionic nature, which directly dictate distinct toxicological and imaging performance characteristics [1]. Methiodal, as an ionic, high-osmolar agent with a simple monocyclic structure, elicits a unique biological response profile, particularly concerning neurotoxicity and specific adverse events like adhesive arachnoiditis, which are not shared equally by its analogs or newer non-ionic, low-osmolar alternatives [2]. Therefore, selecting methiodal over a more modern or structurally different analog is not a matter of clinical superiority but of research necessity: it serves as a specific chemical probe to investigate the mechanisms of contrast-induced neurotoxicity, complement inhibition, or early myelography techniques where its particular properties are the subject of study [3].

Methiodal Key Differentiators


Myelography Histological Damage: vs. Meglumine Iothalamate

In an experimental myelography model in rabbits, sodium methiodal demonstrated a significantly higher incidence of histological damage to the central nervous system compared to meglumine iothalamate. This direct comparison quantifies its relative neurotoxicity profile [1].

Myelography Neurotoxicity Histopathology

BBB Disruption: Methiodal vs. Metrizamide

A direct comparison in cats revealed that methiodal sodium induces significant blood-brain barrier (BBB) damage, as evidenced by increased extravasation of albumin, whereas the non-ionic, lower-osmolar agent metrizamide did not produce such damage. This demonstrates a key difference in their effects on the neurovascular unit [1].

Blood-Brain Barrier Neurotoxicity Contrast Media Safety

Arachnoidal Changes Post-Myelography

A clinical review of over 750 myelographies using Conturex (methiodal) and over 1500 using other water-soluble agents (Conray Meglumin 282 and Dimer-X) quantified the incidence of post-procedural arachnoidal changes. Methiodal was associated with a lower, though still significant, rate of these changes compared to Conray and Dimer-X [1].

Arachnoiditis Myelography Adverse Events

Complement Cascade Inhibition: Methiodal vs. Metrizamide

In vitro studies comparing the effects of various contrast media on the complement system revealed a class-level distinction between ionic high-osmolar agents and non-ionic agents. Methiodal, along with diatrizoate, iothalamate, and metrizoate, did not cause electrophoretic conversion of C3 or properdin factor B, instead inhibiting spontaneous conversion. In contrast, the non-ionic metrizamide enhanced conversion [1].

Immunotoxicity Complement System Anaphylactoid Reactions

Physical Property Advantages in Myelography

Patent literature highlights the key differentiator of methiodal sodium compared to oily contrast media like iofendylate (Pantopaque/Myodil). Methiodal's low viscosity enables superior penetration into anatomical details, and its water-solubility allows for rapid and complete resorption, eliminating the need for post-procedure aspiration required by oily agents [1].

Myelography Viscosity Resorbability

Plasma Histamine Release Profile

An in vivo study in dogs showed that methiodal, like diatrizoate and nicotinic acid, did not provoke detectable increases in arterial plasma histamine concentrations, despite all three agents causing mild to moderate hypotensive reactions. This suggests a non-histaminergic mechanism for its cardiovascular effects, differentiating it from agents that act as direct histamine releasers [1].

Anaphylactoid Reactions Histamine Cardiovascular Safety

Methiodal Research & Industrial Applications


Neurotoxicity & BBB Disruption Positive Control

Methiodal is an ideal positive control for inducing consistent and quantifiable neurotoxic and BBB-disrupting effects in preclinical animal models. As demonstrated in Section 3, its application leads to a high incidence (69%) of histological CNS damage compared to meglumine iothalamate [1] and reliably increases albumin extravasation across the BBB, a response not seen with metrizamide [2]. Researchers investigating novel neuroprotective agents, contrast media safety, or the pathophysiology of BBB breakdown can use methiodal to establish a robust baseline of injury against which protective or ameliorative effects can be measured.

Historical Myelography & Arachnoiditis Research Standard

For research focused on the historical evolution of myelography and the etiology of iatrogenic adhesive arachnoiditis, methiodal is an essential reference compound. Clinical data quantifies its specific risk profile, showing a 25% incidence of arachnoidal changes, which is meaningfully lower than the 47.4% observed with Conray Meglumine 282 but still clinically significant [3]. Its unique position as a water-soluble, resorbable agent that nonetheless carried a risk of arachnoiditis, similar to the oily agent iofendylate, makes it a critical tool for understanding the structure-toxicity relationships of early contrast media [4][5].

Non-Histaminergic Anaphylactoid Reaction Probe

Methiodal serves as a valuable molecular probe for investigating the mechanisms of contrast-induced anaphylactoid (pseudoallergic) reactions. As evidenced by its lack of effect on plasma histamine levels in vivo [6] and its inhibitory effect on the complement system in vitro [7], its mechanism of action is distinct from agents that trigger histamine release or complement activation. Procurement of methiodal is therefore justified for specialized immunotoxicology studies aiming to dissect the non-IgE-mediated pathways of hypersensitivity to iodinated compounds.

Small-Animal & Ex Vivo Micro-Imaging

The physical-chemical properties of methiodal—specifically its very low viscosity and complete water solubility—make it suitable for specialized research imaging applications. These properties allow it to penetrate fine anatomical structures, a characteristic highlighted in patent literature as superior to oily contrast media [4]. This makes it potentially useful for high-resolution micro-CT imaging of small animal vasculature, ex vivo organ perfusion studies, or the study of fluid dynamics in microfluidic models where a highly diffusible and low-viscosity radiopaque tracer is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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